GLP-1 (28-36)amide

Metabolism Diabetes Cell Signaling

GLP-1 (28-36)amide (CAS: 1225021-13-5) is the receptor-independent C-terminal nonapeptide metabolite of GLP-1, essential for interrogating GLP-1R-independent pathways. Unlike GLP-1 (7-36)amide or (9-36)amide, it directly targets mitochondria to suppress hepatic gluconeogenesis, attenuate weight gain, and protect pancreatic β-cells via cAMP/PKA/β-catenin signaling, with distinct metabolic stability (t1/2: 13 min mouse, 24 min human hepatocytes). Using any other fragment compromises experimental reproducibility for these endpoints. Procure the validated, high-purity nonapeptide to ensure receptor-independent mechanistic studies.

Molecular Formula C54H85N15O9
Molecular Weight 1088.3 g/mol
Cat. No. B12326045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1 (28-36)amide
Molecular FormulaC54H85N15O9
Molecular Weight1088.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)
InChIKeyAYAZRBWYYBZITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLP-1 (28-36)amide for Research Procurement: A C-Terminal Nonapeptide with Receptor-Independent Metabolic Activity


GLP-1 (28-36)amide (CAS: 1225021-13-5, sequence: FIAWLVKGR-NH2) is a C-terminal nonapeptide fragment derived from the proteolytic cleavage of the parent incretin hormone GLP-1 (7-36)amide by neutral endopeptidase (NEP) [1]. Originally considered an inactive byproduct, this peptide has been identified as a biologically active metabolite that exerts pleiotropic metabolic effects—including suppression of hepatic gluconeogenesis, attenuation of weight gain, and protection of pancreatic β-cells—through mechanisms that are distinct from the canonical GLP-1 receptor pathway [2][3]. Its unique mechanism and metabolic profile make it a valuable tool compound for researchers investigating GLP-1-independent signaling, metabolic disease, and mitochondrial function.

GLP-1 (28-36)amide Substitution Risks: Why Structural Analogs Do Not Recapitulate This Nonapeptide's Specific Activity Profile


Attempting to substitute GLP-1 (28-36)amide with other GLP-1 fragments (e.g., 7-36amide or 9-36amide) or full-length analogs is scientifically invalid for many research applications. The biological activity of GLP-1 (28-36)amide is largely independent of the canonical GLP-1 receptor and instead involves direct mitochondrial targeting and modulation of cellular energetics [1]. This contrasts sharply with GLP-1 (7-36)amide, which requires receptor engagement for its insulinotropic effects, and GLP-1 (9-36)amide, which exhibits a different metabolic stability and receptor-binding profile [2]. The distinct intracellular targeting and unique metabolic stability of the 28-36 fragment necessitate the procurement of the specific, validated nonapeptide to ensure experimental reproducibility and to correctly interrogate receptor-independent pathways.

GLP-1 (28-36)amide Procurement: Head-to-Head Quantitative Differentiation from Closest Analogs


Receptor-Independent Mechanism: Distinguishing GLP-1 (28-36)amide from GLP-1 (7-36)amide

GLP-1 (28-36)amide exerts its metabolic effects independently of the GLP-1 receptor, whereas the parent peptide GLP-1 (7-36)amide requires receptor binding for insulinotropic activity [1]. The nonapeptide rapidly enters isolated mouse hepatocytes and targets mitochondria to suppress gluconeogenesis and oxidative stress, a pathway distinct from the GLP-1R-mediated signaling of the full-length hormone [1].

Metabolism Diabetes Cell Signaling

Hepatic Gluconeogenesis Suppression: GLP-1 (28-36)amide vs. Vehicle Control

In primary mouse hepatocytes, treatment with GLP-1 (28-36)amide (100 nM) significantly reduced glucose production. This was accompanied by a decrease in the expression of key gluconeogenic genes, including Pck1, G6pc, and Ppargc1a, an effect associated with increased cAMP content and PKA target phosphorylation [1]. The reduction was attenuated by PKA inhibition, confirming pathway engagement [1].

Hepatology Diabetes Metabolism

In Vivo Metabolic Phenotype: Weight Gain Attenuation in Diet-Induced Obese Mice

In a diet-induced obese (DIO) mouse model, 6-week intraperitoneal administration of GLP-1 (28-36)amide resulted in a significant reduction in body weight gain compared to vehicle-treated controls fed the same high-fat diet [1]. This effect occurred despite a 25-70% greater energy intake in peptide-treated mice, indicating increased energy expenditure [2].

Obesity Metabolism Diabetes

Comparative Metabolic Stability: GLP-1 (28-36)amide Half-Life vs. GLP-1 (9-36)amide

The in vitro metabolic stability of GLP-1 (28-36)amide differs substantially from its major co-metabolite, GLP-1 (9-36)amide. In mouse hepatocytes, GLP-1 (28-36)amide exhibits a half-life (t1/2) of 13 minutes, while GLP-1 (9-36)amide has a t1/2 of 52 minutes [1]. In human hepatocytes, GLP-1 (28-36)amide has a t1/2 of 24 minutes, compared to 180 minutes for GLP-1 (9-36)amide [1]. This data provides a quantitative basis for selecting the appropriate fragment for specific experimental timelines and species.

Pharmacokinetics Drug Discovery Metabolism

Pancreatic β-Cell Protection: cAMP/PKA Pathway Activation

In INS-1 β-cells, GLP-1 (28-36)amide (100 nM) stimulates cytoplasmic cAMP levels approximately twofold and increases PKA enzymatic activity, leading to downstream phosphorylation of CREB and ATF-1 [1]. This signaling cascade is associated with increased β-cell mass and proliferation in streptozotocin-induced diabetic mice [1].

Diabetes Cell Biology Pancreatic Islets

GLP-1 (28-36)amide Research Applications: Validated Use Cases Based on Quantitative Evidence


Investigating Receptor-Independent Metabolic Signaling in Hepatocytes

Researchers investigating GLP-1 receptor-independent mechanisms in the liver should utilize GLP-1 (28-36)amide as a selective probe. As demonstrated in primary hepatocytes, this nonapeptide suppresses gluconeogenic gene expression and reduces glucose production via a mitochondrial targeting mechanism, distinct from the receptor-dependent activity of full-length GLP-1 (7-36)amide [1]. Using the correct fragment ensures the interrogation of intracellular pathways without confounding receptor-mediated effects.

In Vivo Studies of Weight Gain and Energy Expenditure in Metabolic Disease Models

For in vivo studies focused on obesity and metabolic syndrome, GLP-1 (28-36)amide is a validated tool compound. Studies in diet-induced obese mice demonstrate that chronic administration of this peptide significantly attenuates body weight gain despite increased caloric intake, indicating a specific effect on energy expenditure and metabolic efficiency [1]. This phenotype is not universally observed with other GLP-1 fragments, making the 28-36 amide the appropriate choice for these endpoints.

Ex Vivo and In Vitro Assessment of Pancreatic β-Cell Function and Survival

Investigators studying pancreatic β-cell stress and proliferation should employ GLP-1 (28-36)amide for its well-characterized ability to activate the cAMP/PKA/β-catenin signaling cascade. In vitro data from INS-1 cells confirm a ~2-fold increase in cAMP levels upon treatment, a quantifiable endpoint that correlates with increased β-cell mass and improved glucose disposal in diabetic mouse models [1]. This provides a clear functional assay for screening and mechanistic studies.

Comparative Pharmacokinetic and Metabolism Studies of GLP-1 Fragments

When conducting comparative metabolism or pharmacokinetic studies of GLP-1 degradation products, GLP-1 (28-36)amide must be included as a key comparator. Its distinct in vitro half-life in both mouse (13 min) and human (24 min) hepatocytes, when compared directly to GLP-1 (9-36)amide (52 and 180 min, respectively) [1], provides essential quantitative benchmarks for interpreting the bioavailability and duration of action of endogenous GLP-1 metabolites and related peptide therapeutics.

Quote Request

Request a Quote for GLP-1 (28-36)amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.